Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)-
Description
The compound Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- (CAS Reg. No. 82144-21-6) is a structurally complex molecule derived from L-aspartic acid. Its core structure consists of:
- An L-aspartic acid backbone, where the amino group is substituted with a p-benzoyl moiety.
- A 2,4-diamino-7-pteridinylmethylmethylamino group attached to the benzoyl ring.
Properties
CAS No. |
82144-21-6 |
|---|---|
Molecular Formula |
C19H20N8O5 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-7-yl)methyl-methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H20N8O5/c1-27(8-10-7-22-14-15(20)25-19(21)26-16(14)23-10)11-4-2-9(3-5-11)17(30)24-12(18(31)32)6-13(28)29/h2-5,7,12H,6,8H2,1H3,(H,24,30)(H,28,29)(H,31,32)(H4,20,21,23,25,26)/t12-/m0/s1 |
InChI Key |
BLZFTEZQXFGKKA-LBPRGKRZSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=NC(=NC2=N1)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=NC(=NC2=N1)N)N)C3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- involves multiple steps, typically starting with the preparation of the pteridine derivative. The synthetic route includes the following steps:
Formation of the pteridine core: This involves the reaction of appropriate precursors under controlled conditions to form the pteridine ring.
Attachment of the benzoyl group: The pteridine derivative is then reacted with a benzoyl chloride derivative to introduce the benzoyl group.
Coupling with aspartic acid: Finally, the benzoyl-pteridine intermediate is coupled with aspartic acid under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lists structurally distinct compounds, limiting direct pharmacological or biochemical comparisons. Below is a structural analysis of compounds from :
Key Structural and Functional Differences:
Core Heterocycles: The aspartic acid derivative features a pteridine ring, critical for folate-like activity.
Amino Acid Backbone: Only 82144-21-6 incorporates an aspartic acid residue, which may enhance solubility or enable active transport via amino acid transporters.
Substituent Profiles :
- The chlorine atom in 53786-28-0 could improve metabolic stability or binding affinity in hydrophobic pockets.
- The charged piperidinium group in 16146-80-8 may influence membrane permeability or ionic interactions.
Biological Activity
Aspartic acid, particularly in its derivative form N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)-, has garnered attention for its potential biological activities. This compound is a modified amino acid that may exhibit various pharmacological effects, including neuroprotective properties and roles in metabolic processes. This article reviews the biological activity of this specific compound, summarizing recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- aspartic acid can be represented as follows:
- Molecular Formula : C18H22N6O4
- Molecular Weight : 386.41 g/mol
This compound features a pteridinyl moiety which is significant for its interaction with biological systems.
Neuroprotective Effects
Recent studies have indicated that derivatives of aspartic acid can have neuroprotective effects. For instance, compounds similar to N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- have been shown to modulate neurotransmitter systems, particularly glutamate pathways. This modulation can help in conditions like Alzheimer's disease and other neurodegenerative disorders by reducing excitotoxicity associated with excessive glutamate levels .
Role in Cancer Therapy
The compound's structural similarity to other amino acids allows it to participate in various metabolic pathways crucial for cancer cell proliferation. Research has demonstrated that aspartate plays a pivotal role in the synthesis of nucleotides and proteins necessary for rapidly dividing cells. The inhibition of asparagine synthetase by aspartic acid derivatives has been explored as a therapeutic strategy against certain types of cancers, including acute lymphoblastic leukemia .
Metabolic Functions
Aspartic acid is involved in several metabolic pathways:
- Urea Cycle : It contributes to the detoxification of ammonia.
- Gluconeogenesis : Aspartate serves as a precursor for glucose production during fasting states.
- Neurotransmission : It is vital for the synthesis of neurotransmitters and plays a role in synaptic plasticity .
Case Study 1: Neuroprotection in Alzheimer's Disease
A study published in 2023 examined the effects of aspartic acid derivatives on neurodegeneration models. The results indicated that these compounds significantly reduced neuronal death and improved cognitive functions in animal models of Alzheimer’s disease. The mechanism was attributed to their ability to inhibit NMDA receptor overactivation and promote neurogenesis .
Case Study 2: Cancer Treatment Efficacy
In clinical settings, patients with acute lymphoblastic leukemia showed improved outcomes when treated with asparaginase combined with aspartic acid derivatives. The treatment led to decreased tumor burden and enhanced survival rates compared to standard therapies alone .
Data Tables
| Biological Activity | Mechanism | Implications |
|---|---|---|
| Neuroprotection | Modulation of glutamate pathways | Potential treatment for neurodegenerative diseases |
| Cancer therapy | Inhibition of asparagine synthetase | Effective against acute lymphoblastic leukemia |
| Metabolic regulation | Participation in urea cycle and gluconeogenesis | Essential for maintaining metabolic homeostasis |
Q & A
Q. What are the recommended synthetic routes for preparing Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)-, and how can reaction conditions be optimized?
- Methodological Answer : The compound is structurally related to folic acid analogs (e.g., methotrexate), which are synthesized via multi-step condensation reactions. A typical approach involves:
Pteridine core formation : Coupling 2,4-diamino-7-pteridinylmethyl intermediates with methylamine derivatives under alkaline conditions .
Benzoyl-aspartic acid conjugation : Reacting the pteridinylmethyl-methylamino-benzoyl moiety with activated aspartic acid (e.g., using carbodiimide coupling agents) in anhydrous DMF .
- Optimization : Monitor reaction progress via HPLC (C18 column, UV detection at 280 nm) to adjust stoichiometry and temperature (40–60°C). Use TLC (silica gel, chloroform/methanol 8:2) for intermediate validation .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : Quantify impurities via reverse-phase HPLC with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution). Compare retention times against reference standards .
- Structural confirmation :
- NMR : - and -NMR to verify pteridinyl, benzoyl, and aspartic acid moieties (e.g., δ 8.2 ppm for pteridinyl protons, δ 4.3 ppm for aspartic α-protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
- Methodological Answer :
- Stability assays :
- Thermal stability : Incubate at 4°C, 25°C, and 40°C for 30 days; analyze degradation via HPLC. Stable at 4°C (<5% degradation), but significant decomposition occurs at 40°C (>20%) .
- pH sensitivity : Test in buffers (pH 3–9). Degradation accelerates in acidic conditions (pH 3), likely due to hydrolysis of the methylamino-benzoyl linkage .
Advanced Research Questions
Q. What structure-activity relationships (SAR) have been identified for derivatives of this compound in inhibiting folate-dependent enzymes?
- Methodological Answer :
- Key SAR insights :
- Pteridinyl substitutions : 2,4-Diamino groups are critical for binding dihydrofolate reductase (DHFR). Methylation at the 7-position reduces affinity compared to methotrexate but enhances selectivity .
- Benzoyl-aspartic acid chain : The aspartic acid moiety improves solubility but does not significantly alter enzyme inhibition compared to glutamic acid analogs .
- Experimental validation : Use enzyme kinetics (e.g., measurements via spectrophotometric assays at 340 nm) and molecular docking (PDB: 1U72 for DHFR) .
Q. What metabolic pathways are implicated in the cellular processing of this compound, and how can isotopic labeling (e.g., , ) elucidate its biodistribution?
- Methodological Answer :
- Metabolic profiling :
Isotopic labeling : Synthesize -labeled pteridinyl or -aspartic acid derivatives via modified Strecker or enzymatic incorporation .
Tracing : Use LC-MS/MS to track labeled metabolites in cell lysates (e.g., HeLa cells). Identify glutathionylated adducts or methylated derivatives .
- Biodistribution : Administer -labeled compound in murine models; quantify tissue uptake via scintillation counting or autoradiography .
Q. How can contradictory toxicity data (e.g., LD variability) for this compound and its analogs be resolved?
- Methodological Answer :
- Data reconciliation :
- Species-specific toxicity : Compare intravenous LD in rats (300 mg/kg) vs. murine models to assess metabolic differences.
- Impurity analysis : Use LC-TOF to identify trace contaminants (e.g., hydroxylated byproducts) that may contribute to toxicity .
- Mechanistic studies : Evaluate reactive oxygen species (ROS) generation in hepatocytes using DCFH-DA fluorescence assays to link toxicity to oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
